molecular formula C20H25FN2O5S B14920822 1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine

1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B14920822
M. Wt: 424.5 g/mol
InChI Key: WGPNUBHVDUNQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a trimethoxybenzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2,4,5-trimethoxybenzylamine to form an intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler derivative with similar structural features but lacking the sulfonyl and trimethoxybenzyl groups.

    1-Benzyl-4-(2-(4-fluorophenyl)sulfonyl)ethyl)piperazine: Another related compound with a benzyl group instead of the trimethoxybenzyl group.

Uniqueness

1-[(4-Fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both the sulfonyl and trimethoxybenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25FN2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H25FN2O5S/c1-26-18-13-20(28-3)19(27-2)12-15(18)14-22-8-10-23(11-9-22)29(24,25)17-6-4-16(21)5-7-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

WGPNUBHVDUNQKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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